6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Description
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based carboxylic acid derivative functionalized with a carbamoyl group linked to a substituted phenyl ring. The ethoxycarbonyl group at the 2-position of the phenyl ring contributes to its electronic and steric properties, influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
6-[(2-ethoxycarbonylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h3-6,9-12H,2,7-8H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
ZQZLCDQFTKBVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(ethoxycarbonyl)aniline and 3-cyclohexene-1-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The ethoxycarbonyl and anilino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism by which 6-{[2-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl and anilino groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, influencing their activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous derivatives. Key differences lie in substituents on the phenyl ring and cyclohexene backbone, which modulate physicochemical parameters, binding affinities, and functional applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in 477888-70-3 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, making it suitable for drug development .
- The ethoxycarbonyl group in the target compound likely confers similar electronic effects, though direct bioactivity data are absent in the provided evidence.
Role in Polymer Chemistry: The simpler carbamoyl derivative (2028-12-8) forms poly(6-((4-acetylphenyl)carbamoyl)cyclohex-3-ene-1-carboxylic acid) (PACC), which exhibits corrosion inhibition efficiency up to 99% in nanocomposites .
Structural Analogues in Drug Discovery :
- ZINC00627464 demonstrates strong estrogen receptor alpha (ERα) inhibition (ΔG = -30.31 kcal/mol), outperforming natural compounds like capsaicin (ΔG = -24.90 kcal/mol) . This suggests that substitutions on the phenyl ring (e.g., piperazine) critically modulate binding.
Physicochemical Properties :
Biological Activity
6-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO4, with a molecular weight of approximately 303.34 g/mol. The compound features a cyclohexene ring and various functional groups that may enhance its biological activity.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:
- Cytotoxicity : Many derivatives have shown potent cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Some related compounds have demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) .
Cytotoxic Activity
A study evaluated the cytotoxic effects of several derivatives against different cancer cell lines. The results highlighted the following:
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | COLO201 (human colorectal adenocarcinoma) | <30 | High cytotoxic activity |
| Compound B | 4T1 (murine mammary carcinoma) | <20 | Significant selectivity |
| Compound C | Jurkat (T-cell leukemia) | >50 | Low cytotoxicity observed |
The data indicate that the structural modifications in compounds can significantly influence their cytotoxic profiles .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
- Receptor Modulation : Similar compounds have been identified as agonists for certain receptors, leading to downstream signaling effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:
- Functional Groups : The presence of ethoxycarbonyl and carbamoyl groups enhances solubility and bioactivity.
- Cyclic Structure : The cyclohexene moiety contributes to conformational flexibility, potentially facilitating interactions with biological targets.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Activity : In vitro studies demonstrated that derivatives of cyclohexene carboxylic acids showed promising anticancer properties, suggesting that modifications could lead to more effective therapies .
- Antiviral Studies : Compounds similar in structure to this compound were tested against HSV-1, showing significant inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
